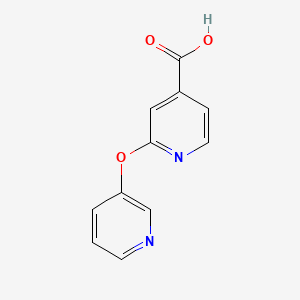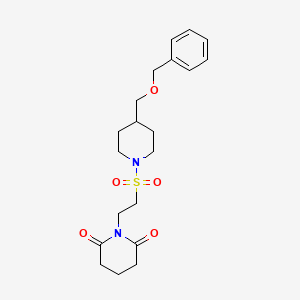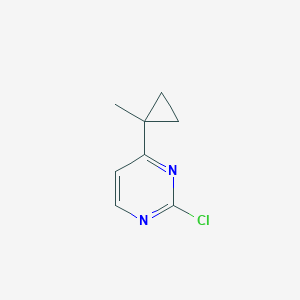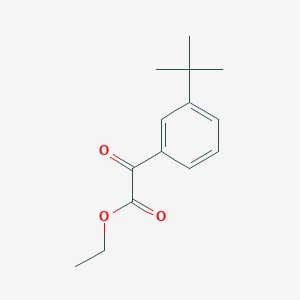![molecular formula C20H21N3O4S3 B2396617 N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide CAS No. 1097638-86-2](/img/structure/B2396617.png)
N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide is a compound identified through high-throughput screening assays for its potential antimalarial activity. It is part of the Tres Cantos Antimalarial Set, which includes compounds with promising activity against Plasmodium falciparum, the parasite responsible for malaria .
Preparation Methods
The synthetic routes and reaction conditions for N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide are not widely documented in the public domain. similar compounds in the Tres Cantos Antimalarial Set are typically synthesized through multi-step organic synthesis involving various reagents and catalysts . Industrial production methods would likely involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
The specific chemical reactions that N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide undergoes are not well-documented. compounds in this class generally undergo reactions such as oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions would depend on the specific functional groups present in this compound.
Scientific Research Applications
N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide has been primarily studied for its antimalarial properties. It has shown activity against both the asexual and gametocyte stages of Plasmodium falciparum, making it a promising candidate for malaria treatment . Additionally, compounds in this class are being explored for their potential use in other parasitic diseases, such as those caused by Trypanosoma and Leishmania species . The compound’s ability to inhibit specific enzymes and pathways in these parasites makes it a valuable tool for scientific research in parasitology and drug discovery.
Mechanism of Action
The mechanism of action of N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide involves the inhibition of key enzymes in the malaria parasite. Specifically, it targets the protein kinase PfCLK3, which plays a critical role in the regulation of RNA splicing in Plasmodium falciparum . By inhibiting this enzyme, this compound disrupts the parasite’s ability to process RNA, leading to its death. This mechanism offers prophylactic, transmission-blocking, and curative potential .
Comparison with Similar Compounds
N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide can be compared with other compounds in the Tres Cantos Antimalarial Set, such as Tcmdc-135051 and Tcmdc-125133. These compounds also exhibit antimalarial activity but may differ in their specific targets and potency . Tcmdc-135051, for example, targets the same protein kinase PfCLK3 but has a different chemical structure and may offer different pharmacokinetic properties . The uniqueness of this compound lies in its specific inhibition of PfCLK3 and its dual activity against both asexual and gametocyte stages of the malaria parasite .
Properties
IUPAC Name |
N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S3/c1-13-18(14-7-9-15(27-2)10-8-14)21-20(29-13)22-19(24)16-5-3-11-23(16)30(25,26)17-6-4-12-28-17/h4,6-10,12,16H,3,5,11H2,1-2H3,(H,21,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJCBVVUXDOUHNM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2CCCN2S(=O)(=O)C3=CC=CS3)C4=CC=C(C=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2396535.png)



![2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2396540.png)
![N-(3,4-dimethylphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2396541.png)
![Tert-butyl 4-[(5-chloropyrazin-2-yl)methyl]-2,2-dimethylpiperazine-1-carboxylate](/img/structure/B2396542.png)
![3-(2-ethoxyethyl)-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2396545.png)
![1-(3-methylbenzyl)-3-(thiophen-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2396546.png)
![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2396548.png)

![N-(3-cyanophenyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2396554.png)

